Cas no 2171987-86-1 (tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate)

tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate
- tert-butyl 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylate
- EN300-1455646
- 2171987-86-1
-
- インチ: 1S/C16H29NO2/c1-14(2,3)19-13(18)12-10-17-11-16(12)8-6-15(4,5)7-9-16/h12,17H,6-11H2,1-5H3
- InChIKey: VLHWFZNMOUKIKK-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(C1CNCC21CCC(C)(C)CC2)=O
計算された属性
- せいみつぶんしりょう: 267.219829168g/mol
- どういたいしつりょう: 267.219829168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 38.3Ų
tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1455646-5000mg |
tert-butyl 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylate |
2171987-86-1 | 5000mg |
$2940.0 | 2023-09-29 | ||
Enamine | EN300-1455646-10000mg |
tert-butyl 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylate |
2171987-86-1 | 10000mg |
$4360.0 | 2023-09-29 | ||
Enamine | EN300-1455646-100mg |
tert-butyl 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylate |
2171987-86-1 | 100mg |
$892.0 | 2023-09-29 | ||
Enamine | EN300-1455646-250mg |
tert-butyl 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylate |
2171987-86-1 | 250mg |
$933.0 | 2023-09-29 | ||
Enamine | EN300-1455646-500mg |
tert-butyl 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylate |
2171987-86-1 | 500mg |
$974.0 | 2023-09-29 | ||
Enamine | EN300-1455646-50mg |
tert-butyl 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylate |
2171987-86-1 | 50mg |
$851.0 | 2023-09-29 | ||
Enamine | EN300-1455646-1.0g |
tert-butyl 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylate |
2171987-86-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1455646-1000mg |
tert-butyl 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylate |
2171987-86-1 | 1000mg |
$1014.0 | 2023-09-29 | ||
Enamine | EN300-1455646-2500mg |
tert-butyl 8,8-dimethyl-2-azaspiro[4.5]decane-4-carboxylate |
2171987-86-1 | 2500mg |
$1988.0 | 2023-09-29 |
tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate 関連文献
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylateに関する追加情報
Introduction to Tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate (CAS No. 2171987-86-1)
Tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2171987-86-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the spirocyclic class of molecules, characterized by its unique structural framework consisting of two fused rings connected by a single carbon atom. The presence of nitrogen in the spirocyclic structure and the incorporation of bulky tert-butyl groups contribute to its distinct chemical properties and potential biological activities.
The molecular structure of Tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate is meticulously designed to enhance its suitability for various applications in drug discovery and development. The spirocyclic core provides rigidity and stability, while the nitrogen atom introduces basicity and reactivity that can be exploited in biochemical interactions. Additionally, the dimethyl substituents at the 8-position further modify the electronic and steric environment, influencing the compound's overall behavior in biological systems.
In recent years, there has been a growing interest in spirocyclic compounds due to their versatile pharmacological profiles. These molecules often exhibit enhanced binding affinity and selectivity toward biological targets, making them promising candidates for therapeutic intervention. The tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate structure, with its optimized substitution pattern, has been explored in several preclinical studies for its potential as a scaffold in the development of novel drugs.
One of the most compelling aspects of Tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate is its role as a key intermediate in synthesizing more complex pharmacophores. Its stability under various reaction conditions makes it an ideal building block for constructing intricate molecular architectures. Researchers have leveraged this compound to develop derivatives with enhanced pharmacological properties, including improved solubility, bioavailability, and metabolic stability.
The pharmaceutical industry has been particularly intrigued by the potential of spirocyclic compounds to act as modulators of enzyme activity and receptor binding. Studies have shown that modifications to the spirocyclic core can significantly alter the biological activity of these molecules. For instance, derivatives of Tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate have been investigated for their ability to inhibit specific enzymes implicated in inflammatory pathways and neurodegenerative diseases.
Recent advancements in computational chemistry have further accelerated the discovery process for spirocyclic compounds like Tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate. Molecular modeling techniques have enabled researchers to predict the binding modes of these molecules with high precision, facilitating the design of more effective drug candidates. These computational approaches have been particularly valuable in identifying structural motifs that enhance binding affinity and selectivity.
The synthesis of Tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate presents unique challenges due to its complex structural features. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to streamline the synthetic pathway while maintaining high yields and purity.
In conclusion, Tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate (CAS No. 2171987-86-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile applications make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic potentials for spirocyclic compounds, Tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate is poised to play a crucial role in shaping the future of medicinal chemistry.
2171987-86-1 (tert-butyl 8,8-dimethyl-2-azaspiro4.5decane-4-carboxylate) 関連製品
- 85-34-7(Chlorfenac)
- 392321-33-4(N-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl-N-methyl-1,1'-biphenyl-4-carboxamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2639399-21-4(tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate)
- 32710-88-6((3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)acetic acid)
- 1330829-52-1(1,1-Dimethylethyl N-[4-(aminoiminomethyl)cyclohexyl]carbamate)
- 1353960-59-4(2-[(1-Benzyl-piperidin-4-yl)-ethyl-amino]-ethanol)
- 892784-39-3(1-ethyl-6-fluoro-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one)
- 902836-54-8(3-(2-Methoxy-5-methylphenoxy)piperidine)
- 55662-66-3(Imidazo[1,2-c]pyrimidin-5(1h)-one)




